![molecular formula C11H11NO2 B14604030 5-Ethenyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole CAS No. 61111-68-0](/img/structure/B14604030.png)
5-Ethenyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms
Vorbereitungsmethoden
The synthesis of 5-Ethenyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
5-Ethenyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Ethenyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
5-Ethenyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole can be compared with other similar compounds such as:
5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole: This compound has a similar structure but with a methyl group.
2,5-diphenyl-4,5-dihydro-1,3-oxazole: Another related compound with different substituents. The uniqueness of this compound lies in its specific substituents and the resulting chemical properties
Eigenschaften
CAS-Nummer |
61111-68-0 |
---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5-ethenyl-2-oxido-3-phenyl-4,5-dihydro-1,2-oxazol-2-ium |
InChI |
InChI=1S/C11H11NO2/c1-2-10-8-11(12(13)14-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
InChI-Schlüssel |
LTLKEFIFOKEXMS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CC(=[N+](O1)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.